molecular formula C16H19BO3 B13467780 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol CAS No. 2560648-06-6

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol

Cat. No.: B13467780
CAS No.: 2560648-06-6
M. Wt: 270.1 g/mol
InChI Key: CENFCKRYMHRWBQ-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol is a boronic ester derivative of naphthol. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthol moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol typically involves the borylation of naphthol derivatives. One common method is the palladium-catalyzed borylation of naphthol using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Various substituted naphthol derivatives.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol involves the formation of boron-oxygen bonds with target molecules. This interaction can facilitate various chemical transformations, such as cross-coupling reactions, by stabilizing reaction intermediates and enhancing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol is unique due to its naphthol moiety, which imparts specific chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

2560648-06-6

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h5-10,18H,1-4H3

InChI Key

CENFCKRYMHRWBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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